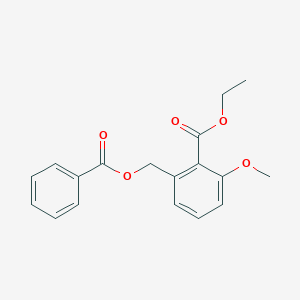

ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzoyloxymethyl group, and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(benzoyloxymethyl)-6-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the use of benzoyl chloride and 2-(hydroxymethyl)-6-methoxybenzoic acid. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with ethanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzoyloxymethyl group can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Formation of 2-(carboxymethyl)-6-methoxybenzoic acid.

Reduction: Formation of 2-(benzoyloxymethyl)-6-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzoyloxymethyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a prodrug for targeted drug delivery.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoyloxymethyl and methoxybenzoic acid moieties. These moieties can then interact with various biological pathways, potentially modulating enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate can be compared with other similar compounds such as:

Ethyl 2-(hydroxymethyl)-6-methoxybenzoate: Lacks the benzoyl group, resulting in different reactivity and applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

Ethyl 2-(benzoyloxymethyl)-4-methoxybenzoate: Positional isomer with the methoxy group at the 4-position instead of the 6-position, leading to different steric and electronic effects.

Biological Activity

Ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate is an organic compound categorized as an ester. Its structure features an ethyl ester group, a benzoyloxymethyl group, and a methoxybenzoate moiety. This compound has garnered interest in medicinal chemistry and biological research due to its potential interactions with biomolecules and its applications in drug development.

- Chemical Formula : C₁₈H₁₈O₄

- Molecular Weight : Approximately 302.34 g/mol

- Functional Groups : Ethyl ester, benzoyloxymethyl, methoxy

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Esterification : Reacting 2-(benzoyloxymethyl)-6-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Using Benzoyl Chloride : Involves reacting 2-(hydroxymethyl)-6-methoxybenzoic acid with benzoyl chloride in the presence of a base like pyridine to neutralize by-products, followed by esterification with ethanol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, potentially modulating enzyme activities or receptor binding. The hydrolysis of the ester group releases active components that can influence cellular pathways.

Research Findings

Recent studies have investigated the compound's biological effects, including:

- Antiproliferative Activity : this compound has shown potential antiproliferative effects against cancer cell lines. For instance, similar compounds have demonstrated IC₅₀ values in the low micromolar range against MCF-7 breast cancer cells.

- Antioxidative Properties : The presence of methoxy groups enhances the antioxidant capacity of related compounds, which may contribute to their protective effects against oxidative stress in cells.

- Antibacterial Activity : Some derivatives have been reported to exhibit significant antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications.

Comparative Analysis

A comparison with similar compounds reveals distinct biological activities based on structural variations:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-Methoxybenzoate | Methoxy group at position 2 | Primarily used as a flavoring agent |

| Ethyl 4-Methoxybenzoate | Methoxy group at position 4 | Different positioning affects reactivity |

| Benzyl 2-Methoxybenzoate | Benzyl group instead of ethyl | Different alkyl substitution impacts biological activity |

| Ethyl 3-Methoxy-4-hydroxybenzoate | Hydroxyl group addition | Increased polarity may enhance aqueous solubility |

Case Study: Antiproliferative Effects

In a study examining various methoxy-substituted benzimidazole derivatives, compounds similar to this compound exhibited significant antiproliferative activity against MCF-7 cells. For example, derivatives with hydroxyl and methoxy groups showed IC₅₀ values ranging from 1.2 to 5.3 μM, indicating strong potential for cancer therapy applications .

Case Study: Antioxidant Activity

Research into antioxidant properties revealed that certain methoxy-substituted compounds could effectively reduce oxidative stress markers in vitro. These findings suggest that this compound and its analogs may play a role in protecting cells from oxidative damage .

Properties

IUPAC Name |

ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-3-22-18(20)16-14(10-7-11-15(16)21-2)12-23-17(19)13-8-5-4-6-9-13/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCWPMIQAXBMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)COC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.